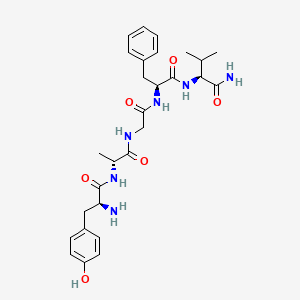
Benz(a)anthracene-10,11-diol, 4-fluoro-10,11-dihydro-7-(hydroxymethyl)-12-methyl-, trans-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benz(a)anthracene-10,11-diol, 4-fluoro-10,11-dihydro-7-(hydroxymethyl)-12-methyl-, trans- is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). This compound is characterized by its multi-ring structure, which includes a benzene ring fused to an anthracene moiety. The presence of hydroxyl, fluoro, and methyl groups adds to its chemical diversity and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-10,11-diol, 4-fluoro-10,11-dihydro-7-(hydroxymethyl)-12-methyl-, trans- typically involves multi-step organic reactions. The process often starts with the preparation of the anthracene core, followed by the introduction of functional groups through various chemical reactions such as halogenation, hydroxylation, and methylation. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are designed to optimize the efficiency and cost-effectiveness of the production process. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
Benz(a)anthracene-10,11-diol, 4-fluoro-10,11-dihydro-7-(hydroxymethyl)-12-methyl-, trans- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the fluoro or hydroxyl groups.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as solvent choice, temperature, and reaction time are critical to achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
科学的研究の応用
Benz(a)anthracene-10,11-diol, 4-fluoro-10,11-dihydro-7-(hydroxymethyl)-12-methyl-, trans- has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of PAHs.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of Benz(a)anthracene-10,11-diol, 4-fluoro-10,11-dihydro-7-(hydroxymethyl)-12-methyl-, trans- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The presence of functional groups like hydroxyl and fluoro enhances its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- Benz(a)anthracene-10,11-diol
- Benz(a)anthracene-4-fluoro-10,11-dihydro-7-(hydroxymethyl)-12-methyl-
- Benz(a)anthracene-10,11-dihydro-7-(hydroxymethyl)-12-methyl-
Uniqueness
Benz(a)anthracene-10,11-diol, 4-fluoro-10,11-dihydro-7-(hydroxymethyl)-12-methyl-, trans- stands out due to the combination of its functional groups, which confer unique chemical and biological properties
特性
| 80782-85-0 | |
分子式 |
C20H17FO3 |
分子量 |
324.3 g/mol |
IUPAC名 |
(10S,11S)-4-fluoro-7-(hydroxymethyl)-12-methyl-10,11-dihydrobenzo[a]anthracene-10,11-diol |
InChI |
InChI=1S/C20H17FO3/c1-10-18-12-3-2-4-16(21)11(12)5-6-13(18)15(9-22)14-7-8-17(23)20(24)19(10)14/h2-8,17,20,22-24H,9H2,1H3/t17-,20+/m0/s1 |
InChIキー |
AHTSKVYCPCCQJQ-FXAWDEMLSA-N |
異性体SMILES |
CC1=C2C3=C(C=CC2=C(C4=C1[C@@H]([C@H](C=C4)O)O)CO)C(=CC=C3)F |
正規SMILES |
CC1=C2C3=C(C=CC2=C(C4=C1C(C(C=C4)O)O)CO)C(=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-(Benzyloxy)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14433633.png)


